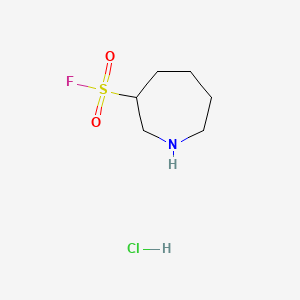

Azepane-3-sulfonyl fluoride hydrochloride

Description

Structure

2D Structure

Properties

CAS No. |

2825006-11-7 |

|---|---|

Molecular Formula |

C6H13ClFNO2S |

Molecular Weight |

217.69 g/mol |

IUPAC Name |

azepane-3-sulfonyl fluoride;hydrochloride |

InChI |

InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)6-3-1-2-4-8-5-6;/h6,8H,1-5H2;1H |

InChI Key |

JMZOSUHMWJYVKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC(C1)S(=O)(=O)F.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Azepane 3 Sulfonyl Fluoride Hydrochloride

Strategies for the Preparation of Sulfonyl Fluoride (B91410) Derivatives

The introduction of the sulfonyl fluoride group is a critical step in the synthesis of the target compound. Several general methodologies have been developed for this purpose, primarily involving the conversion of precursor sulfonyl chlorides or the utilization of sulfinic salts.

Synthesis from Precursor Sulfonyl Chlorides

A common and well-established method for the synthesis of sulfonyl fluorides is through the halogen exchange reaction of the corresponding sulfonyl chlorides. researchgate.net This transformation is typically achieved by treating the sulfonyl chloride with a fluoride source. A standard procedure involves the use of potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) in a solvent such as acetonitrile (B52724). researchgate.net The reaction proceeds at room temperature and generally provides the desired sulfonyl fluoride in good yields. researchgate.net

The process begins with the synthesis of the precursor sulfonyl chloride. For cyclic amines, this can be achieved through a multi-step sequence starting from the N-protected amine. The amine is reacted with a sulfur-containing compound, followed by oxidation and chlorination to yield the sulfonyl chloride. By carefully controlling the reaction temperature, typically between 0 and 5°C, the corresponding sulfonyl chlorides can be obtained in moderate to good yields. researchgate.net These intermediates, however, can be thermolabile. researchgate.net

The subsequent conversion to the sulfonyl fluoride is carried out under standard conditions, for instance, using potassium fluoride and a 3% solution of 18-crown-6 in acetonitrile. researchgate.net This method is effective in producing the sulfonyl fluoride derivatives in good yields. researchgate.net

Methods Involving Sulfinic Salts

An alternative approach to sulfonyl fluorides involves the use of sulfinic acid salts, such as sodium arylsulfinates. researchgate.netnih.gov A simple and effective fluorination method has been developed using Selectfluor as the fluorinating agent in water at 60°C. researchgate.net This method is notable for proceeding without the need for additives or catalysts and is applicable to a wide range of starting materials, affording the sulfonyl fluorides in good to excellent yields. researchgate.net

The reaction scope is broad, accommodating both electron-donating and electron-withdrawing substituents on the aryl group. researchgate.net This methodology has also been successfully scaled up, demonstrating its practicality for larger-scale synthesis. researchgate.net

Specific Routes to Saturated Cyclic Aminosulfonyl Fluorides

The synthesis of saturated cyclic aminosulfonyl fluorides, such as Azepane-3-sulfonyl fluoride, can be accomplished through multi-step reaction sequences. Recent advancements have also focused on developing protecting-group-free approaches to improve efficiency and reduce the number of synthetic steps.

Multi-step Reaction Sequences and Yield Optimization

The synthesis of cyclic saturated aminosulfonyl fluorides, including the azepane derivative, has been systematically achieved through a multi-step process. researchgate.net This sequence typically begins with commercially available N-Boc protected cyclic amines. The general route involves the formation of a sulfonyl chloride intermediate, followed by fluorination and subsequent deprotection.

A representative multi-step synthesis is outlined below:

Sulfonylation: The N-Boc protected cyclic amine is reacted to introduce the sulfonyl group.

Chlorination: The resulting intermediate is converted to the corresponding sulfonyl chloride. This step is often temperature-sensitive, and maintaining low temperatures (0-5 °C) is crucial for achieving good yields. researchgate.net

Fluorination: The sulfonyl chloride is then treated with a fluorinating agent, such as potassium fluoride with 18-crown-6, to yield the N-Boc protected aminosulfonyl fluoride. researchgate.net

Deprotection: The final step involves the removal of the Boc protecting group using a strong acid, such as 4 M hydrochloric acid in dioxane, to afford the desired amine sulfonyl fluoride hydrochloride salt. researchgate.net These salts often crystallize from the reaction mixture in pure form. researchgate.net

The yields for the synthesis of various saturated heterocyclic aminosulfonyl fluorides as their hydrochloride salts are presented in the table below, demonstrating the general applicability of this methodology.

| Heterocycle | Yield (%) |

|---|---|

| Piperidine-3-sulfonyl fluoride hydrochloride | 75 |

| Piperidine-4-sulfonyl fluoride hydrochloride | 82 |

| Pyrrolidine-3-sulfonyl fluoride hydrochloride | 78 |

| Azepane-3-sulfonyl fluoride hydrochloride | 68 |

| Morpholine-3-sulfonyl fluoride hydrochloride | 72 |

Protecting-Group-Free Synthetic Approaches

To enhance synthetic efficiency, protecting-group-free strategies for the synthesis of sulfonamides from cyclic saturated aminosulfonyl fluorides have been developed. researchgate.netrsc.org These methods utilize the stable hydrochloride salts of the aminosulfonyl fluorides as versatile building blocks. researchgate.netrsc.org The presence of the -SO2F group allows for the modification of the nitrogen atom through reactions like acylation, arylation, or reductive amination without the need for a protecting group on the nitrogen. researchgate.netrsc.org

Analogous Synthetic Strategies for Azepane and Related Heterocyclic Scaffolds

The construction of the azepane ring system is a key aspect of the synthesis of this compound. Various synthetic strategies have been developed for the formation of azepane and related heterocyclic scaffolds, with ring-expansion and intramolecular cyclization being prominent methods.

One common approach involves the ring expansion of smaller, more readily available cyclic precursors, such as piperidines. rhhz.netnih.gov Diastereomerically pure azepane derivatives have been successfully prepared through the ring expansion of piperidine (B6355638) derivatives with excellent stereoselectivity and regioselectivity. nih.gov This strategy has been applied to the construction of various azepane backbones. nih.gov

Intramolecular cyclization reactions also provide a powerful tool for the synthesis of azepanes. For instance, a facile route to azepino[4,5-b]indolones has been developed through a Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides. rhhz.net Another example is the iron-catalyzed reductive amination of ω-amino fatty acids, which can be used to prepare azepanes through an intramolecular cyclization/reduction cascade. rsc.org Furthermore, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines has been shown to be an efficient method for preparing functionalized azepine derivatives. nih.gov These analogous strategies highlight the diverse synthetic pathways available for constructing the core azepane structure.

Chemical Reactivity and Mechanistic Investigations of Azepane 3 Sulfonyl Fluoride Hydrochloride

Electrophilic Characteristics of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (-SO₂F) is a key functional moiety characterized by a unique balance of stability and reactivity. ccspublishing.org.cn Unlike the more common sulfonyl chlorides, sulfonyl fluorides are remarkably stable under many conditions, including exposure to water and harsh reaction environments, and are resistant to reduction. ccspublishing.org.cnnih.gov This stability is attributed to the strong, highly polarized sulfur-fluorine bond. nih.gov Despite this general inertness, the sulfur(VI) center is highly electrophilic and can be activated to react with nucleophiles under specific conditions. ccspublishing.org.cn This "clickable" nature means the group remains dormant until a specific trigger, such as a catalyst or activating reagent, "turns on" its reactivity. nih.gov

The electrophilicity of the sulfur atom is due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. However, compared to sulfonyl chlorides (S-Cl), the S-F bond is less susceptible to reductive collapse, a process that can prevent the desired nucleophilic substitution. nih.gov For sulfonyl fluorides, the primary available pathway upon activation is nucleophilic substitution at the sulfur center. nih.gov This controlled reactivity makes sulfonyl fluorides privileged electrophiles in various fields, including chemical biology and materials science. nih.govnih.gov

Exploration of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a new generation of click chemistry, providing a reliable method for connecting molecular building blocks through a sulfur(VI) hub. nih.gov Coined in 2014, this transformation relies on the exchange of the fluoride on a sulfonyl fluoride or related S(VI)-F moiety with a suitable nucleophile. nih.govthieme-connect.com SuFEx reactions are typically metal-free, proceed with high efficiency, and demonstrate broad functional group tolerance, making them suitable for a wide range of applications from polymer synthesis to drug discovery. nih.govacs.org

The sulfonyl fluoride group can react with a diverse array of nucleophiles, primarily O-, N-, and C-based nucleophiles, to form stable sulfonate esters, sulfonamides, and sulfones, respectively. nih.govresearchgate.net The reaction's success often depends on the choice of catalyst and reaction conditions. Phenols (often as their silyl (B83357) ethers), alcohols, and various amines have been shown to be effective nucleophiles. thieme-connect.comnih.gov

For example, reactions with phenols and alcohols are often catalyzed by hindered guanidine (B92328) bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) in concert with silylating agents such as hexamethyldisilazane (B44280) (HMDS). acs.orgnih.gov Amine nucleophiles, including primary and secondary amines, anilines, and even ammonia, can readily participate in SuFEx reactions, often mediated by Lewis acids like calcium bistriflimide (Ca(NTf₂)₂). chemrxiv.org The reaction tolerates a wide variety of functional groups and heterocyclic systems. chemrxiv.org

Table 1: Examples of SuFEx Reactions with Various Nucleophiles| SuFEx Hub | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl Sulfonyl Fluoride | Aryl Alcohol | BTMG, HMDS, 5 min | Aryl Sulfonate | nih.gov |

| Aryl Sulfonyl Fluoride | Primary Alkyl Alcohol | BTMG (20 mol%), HMDS, rt | Alkyl Aryl Sulfonate | nih.gov |

| Sulfamoyl Fluoride | Primary/Secondary Amines | Ca(NTf₂)₂, DABCO, THF, rt | Sulfamide | chemrxiv.org |

| Aryl Sulfonyl Fluoride | Aniline | Ca(NTf₂)₂, DABCO, THF, rt | Sulfonamide | chemrxiv.org |

| Aryl Sulfonyl Fluoride | Alkyl Carbon Pronucleophiles (e.g., esters, amides) | Base-mediated | Aryl Alkyl Sulfone | researchgate.net |

| Aryl Fluorosulfate (B1228806) | Phenol (B47542) | BTMG, HMDS, 65 °C | Diaryl Sulfonate | acs.org |

The mechanism of the SuFEx reaction is crucial to its utility and is thought to be a concerted Sₙ2-like process at the sulfur center, rather than a stepwise addition-elimination pathway. hmc.edu The activation of the highly stable S-F bond is key to the reaction. nih.gov This activation can be achieved through several means:

Base Catalysis: Strong, non-nucleophilic bases such as tertiary amines (e.g., triethylamine), amidines (e.g., DBU), and hindered guanidines (e.g., BTMG) can facilitate the reaction, particularly with alcohol and phenol nucleophiles. nih.govnih.gov The reactivity of these catalysts generally correlates with their pKₐH value. nih.gov

Lewis Acid Catalysis: Lewis acids like calcium bistriflimide (Ca(NTf₂)₂) have been shown to mediate SuFEx reactions, especially with amine nucleophiles. chemrxiv.orghmc.edu Computational and experimental studies suggest that the calcium ion coordinates to both the sulfonyl oxygens and the fluorine atom, activating the sulfur center towards nucleophilic attack while simultaneously stabilizing the departing fluoride anion. hmc.edu

Silylating Agents: The presence of silylating agents, such as hexamethyldisilazane (HMDS), dramatically accelerates SuFEx reactions with alcohols. nih.gov This is attributed to the formation of the highly thermodynamically stable Si-F bond, which acts as a powerful driving force for the reaction by sequestering the fluoride leaving group. nih.govbldpharm.com The mechanism may involve activation of the sulfonyl fluoride through interaction with a transient trimethylsilyl (B98337) (TMS) group. nih.gov

Proton/Hydrogen Bonding: The transition of fluoride from a covalent bond to a leaving group can also be mediated by hydrogen-bonding environments. nih.gov Protons can stabilize the leaving fluoride ion by forming species like the bifluoride ion ([F-H-F]⁻), which suppresses the reverse reaction. bldpharm.com

Reactivity at the Azepane Nitrogen Atom

The azepane ring contains a secondary amine, which is a nucleophilic nitrogen atom that can participate in a variety of common organic transformations, including acylation and arylation. The reactivity at this nitrogen center is orthogonal to the SuFEx chemistry at the sulfonyl fluoride moiety, allowing for selective functionalization of the molecule at either site depending on the chosen reaction conditions.

The secondary amine of the azepane ring is readily susceptible to acylation by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction, a standard nucleophilic acyl substitution, results in the formation of a stable amide bond. Such transformations are common in the functionalization of N-heterocycles. For instance, related dibenzo[b,f]azepine systems can be acylated at the nitrogen atom using acyl chlorides or anhydrides at room temperature to produce the corresponding amide. researchgate.net This provides a straightforward method to introduce a wide variety of acyl groups onto the azepane nitrogen of azepane-3-sulfonyl fluoride hydrochloride, typically after neutralization of the hydrochloride salt.

The azepane nitrogen can also undergo arylation, most commonly through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the azepane nitrogen and an aryl group, typically from an aryl halide or triflate. Palladium-catalyzed reactions have been successfully used for the C-arylation of related azepine systems, demonstrating the feasibility of applying such methods to N-arylation as well. researchgate.net

A key aspect of the chemistry of this compound is the potential for chemoselectivity . The molecule possesses two distinct reactive sites: the electrophilic sulfur center and the nucleophilic nitrogen center. The ability to selectively functionalize one site in the presence of the other is highly valuable. This selectivity can be achieved by carefully choosing the reaction conditions:

To target the azepane nitrogen: Standard N-acylation or palladium-catalyzed N-arylation conditions would typically not activate the highly stable sulfonyl fluoride group. Buchwald-Hartwig arylation, for example, requires a specific combination of a palladium catalyst, a phosphine (B1218219) ligand, and a base, a cocktail of reagents that is orthogonal to those used to promote SuFEx.

To target the sulfonyl fluoride: SuFEx chemistry requires specific activators, such as a hindered base/silylating agent combination for reactions with alcohols or a Lewis acid catalyst for reactions with amines. nih.govchemrxiv.org These conditions are generally not employed for standard N-arylation or N-acylation reactions.

Therefore, by leveraging the distinct catalytic systems required for each transformation, one can achieve high chemoselectivity, enabling the stepwise and controlled elaboration of the this compound scaffold at either the nitrogen or the sulfur center.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced. chemistrysteps.comstackexchange.com In the case of this compound, the secondary amine of the azepane ring can participate in such reactions to afford N-substituted derivatives.

The general mechanism involves the nucleophilic attack of the azepane nitrogen onto a carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an iminium ion, which is subsequently reduced by a hydride source. chemistrysteps.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the carbonyl starting material directly. commonorganicchemistry.com

A typical reductive amination pathway for this compound is illustrated with the reaction with a generic aldehyde (R-CHO):

Iminium Ion Formation: The secondary amine of the azepane attacks the aldehyde, and after a series of proton transfers, water is eliminated to form a tertiary iminium ion.

Hydride Reduction: A reducing agent, such as NaBH(OAc)₃, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the N-alkylated azepane product.

The sulfonyl fluoride group is generally stable under these reductive amination conditions. researchgate.net

Hypothetical Data: Reductive Amination of this compound with Various Aldehydes

| Entry | Aldehyde | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Formaldehyde | NaBH(OAc)₃ | DCE | 92 |

| 2 | Acetaldehyde | NaBH(OAc)₃ | THF | 88 |

| 3 | Benzaldehyde | NaBH₃CN | MeOH | 85 |

| 4 | Isobutyraldehyde | NaBH(OAc)₃ | DCE | 75 |

Note: This data is illustrative and based on typical outcomes for reductive amination reactions.

Defluorosulfonylation (deFS) Reaction Pathways

Defluorosulfonylation (deFS) is a reaction pathway where the sulfonyl fluoride group (-SO₂F) is displaced. While less common than reactions involving sulfonyl chlorides, sulfonyl fluorides can undergo nucleophilic substitution at the sulfur atom under specific conditions. This process is a key aspect of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

The reactivity of the S-F bond in this compound towards nucleophiles is generally lower than that of a sulfonyl chloride. However, with appropriate activation or highly nucleophilic reagents, the fluoride can be displaced. For instance, reaction with strong nucleophiles like Grignard reagents or activated silyl ethers can lead to the formation of sulfones and sulfonate esters, respectively.

Mechanistically, the reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to a pentacoordinate intermediate, followed by the departure of the fluoride leaving group. The stability of the sulfonyl fluoride group means that these reactions often require forcing conditions or specific catalysts.

Hypothetical Data: Defluorosulfonylation Reactions of an N-Protected Azepane-3-sulfonyl fluoride

| Entry | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | PhMgBr | THF, 0 °C to rt | N-Protected Azepane-3-phenylsulfone | 78 |

| 2 | NaOMe | MeOH, reflux | N-Protected Azepane-3-sulfonic acid methyl ester | 65 |

| 3 | Benzylamine | Toluene, reflux | N-Protected N-benzyl-azepane-3-sulfonamide | 72 |

Note: This data is illustrative and based on known SuFEx-type reactions.

Radical-Mediated Transformations Involving the Sulfonyl Fluoride Group

The sulfonyl fluoride group can participate in radical reactions, although this is a less explored area compared to other transformations. Generation of a sulfonyl radical from a sulfonyl fluoride is challenging but can be achieved under specific photoredox or electrochemical conditions. researchgate.net

Once formed, the azepane-3-sulfonyl radical could, in principle, undergo a variety of transformations, such as addition to alkenes or alkynes, or participation in radical-mediated C-H functionalization. For instance, the addition of the sulfonyl radical to an alkene would generate a carbon-centered radical, which could then be trapped by a suitable reagent.

A plausible mechanism for a radical-mediated transformation could involve:

Radical Generation: Homolytic cleavage of the S-C bond or a photoredox-catalyzed process to generate the sulfonyl radical.

Radical Cascade: The sulfonyl radical adds to a π-system, initiating a cascade that may involve cyclization or further intermolecular reactions.

Termination: The radical chain is terminated by a hydrogen atom transfer or reaction with another radical species.

Research in this area is ongoing, with the potential to unlock new synthetic pathways for the functionalization of sulfonyl fluoride-containing molecules. nih.gov

Chemoselectivity and Regioselectivity in Complex Synthetic Systems

In a molecule with multiple reactive sites like this compound, chemoselectivity and regioselectivity are crucial considerations in synthetic design.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key chemoselective challenge is the selective functionalization of the azepane nitrogen in the presence of the sulfonyl fluoride. Given the high stability of the sulfonyl fluoride group, many reactions that target amines, such as acylation or alkylation, can be performed chemoselectively at the nitrogen atom without affecting the -SO₂F group. chemrxiv.orgresearchgate.net For example, standard acylation with an acid chloride in the presence of a base would be expected to selectively form the corresponding amide at the azepane nitrogen.

Regioselectivity concerns the site at which a reaction occurs in a molecule with multiple similar reactive positions. For this compound, regioselectivity would be a key consideration if further functionalization of the azepane ring itself were to be attempted, for instance, through C-H activation. The electronic effect of the sulfonyl fluoride group at the 3-position would influence the reactivity of the adjacent C-H bonds, potentially directing metalation or radical abstraction to a specific position. manchester.ac.ukrsc.org

Hypothetical Data: Chemoselective N-Acylation of this compound

| Entry | Acylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetyl chloride | Triethylamine | CH₂Cl₂ | 1-Acetyl-azepane-3-sulfonyl fluoride | 95 |

| 2 | Benzoyl chloride | Pyridine | CH₂Cl₂ | 1-Benzoyl-azepane-3-sulfonyl fluoride | 91 |

| 3 | Acetic anhydride | Triethylamine | THF | 1-Acetyl-azepane-3-sulfonyl fluoride | 89 |

Note: This data is illustrative, demonstrating the expected high chemoselectivity for N-acylation over reaction at the sulfonyl fluoride group.

Advanced Applications of Azepane 3 Sulfonyl Fluoride Hydrochloride in Organic Synthesis

Role as a Key Building Block and Synthon in Complex Molecule Synthesis

Azepane-3-sulfonyl fluoride (B91410) hydrochloride serves as a crucial building block for introducing the seven-membered azepane ring into larger, more complex molecules. The azepane moiety itself is a privileged scaffold in drug discovery, and methods for its selective functionalization are of great interest. nih.govmdpi.com The sulfonyl fluoride group provides a stable yet reactive handle for forming robust carbon-sulfur or sulfur-nitrogen bonds.

While direct examples involving Azepane-3-sulfonyl fluoride hydrochloride are specific, the broader class of cyclic sulfonyl fluorides, particularly the well-studied azetidine (B1206935) sulfonyl fluorides (ASFs), demonstrates the synthetic potential. nih.gov These reagents can undergo reactions with a wide range of nucleophiles, including alcohols, amines, and carbon nucleophiles, to create diverse and complex structures. For instance, the reaction of an azetidine sulfonyl fluoride with a complex molecule like cholesterol has been shown to proceed efficiently, highlighting the potential for late-stage functionalization of intricate molecular frameworks. nih.gov This reactivity is directly translatable to the azepane analog, allowing for its integration into advanced synthetic sequences. The compound can be considered a synthon for an electrophilic azepane fragment, enabling chemists to forge connections to various molecular partners.

Diversification Strategies for Compound Library Generation

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. researchgate.net this compound is an ideal starting point for creating focused libraries of molecules centered around the azepane core. Its utility stems from the reliable and predictable reactivity of the sulfonyl fluoride group.

The primary strategy for diversification involves the reaction of the sulfonyl fluoride with a diverse panel of amines to generate a library of sulfonamides. This approach leverages the vast number of commercially available primary and secondary amines, allowing for the rapid generation of thousands of distinct compounds from a single scaffold. This concept, termed Diversity Oriented Clicking (DOC), uses highly reactive connective hubs, such as sulfonyl fluorides, in concert with a wide selection of reaction partners to quickly build molecular diversity. nih.govchemrxiv.org The reactions are often high-yielding and can be performed in parallel formats, such as 96-well plates, streamlining the library synthesis process. nih.gov

Furthermore, the azepane ring contains a secondary amine (as the hydrochloride salt) that provides an additional vector for diversification. Following the sulfonamide formation, this amine can be functionalized through reactions like acylation, alkylation, or reductive amination, exponentially increasing the number of possible derivatives from a single starting material.

| Entry | Amine Nucleophile | Resulting Substituted Sulfonamide | Key Feature Introduced |

|---|---|---|---|

| 1 | Morpholine | Azepane-3-sulfonylmorpholine | Heterocyclic ring |

| 2 | Aniline | N-phenyl-azepane-3-sulfonamide | Aromatic group |

| 3 | Piperazine | 1-(Azepane-3-sulfonyl)piperazine | Second handle for functionalization |

| 4 | Glycine methyl ester | Methyl 2-(azepane-3-sulfonamido)acetate | Amino acid side chain |

Synthesis of Substituted Sulfonamide Architectures

The synthesis of sulfonamides is a fundamental transformation in medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents. researchgate.netekb.eg this compound is an excellent precursor for the synthesis of azepane-containing sulfonamides. The sulfonyl fluoride group is generally more stable than the corresponding sulfonyl chloride, yet it reacts efficiently with amines under appropriate conditions to form the sulfonamide bond. mdpi.comacs.org

The reaction typically involves treating the sulfonyl fluoride with a primary or secondary amine in the presence of a base. nih.gov While some reactions proceed under mild heating, methods have been developed to activate the sulfonyl fluoride toward nucleophilic attack. For example, the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid has been shown to effectively promote the reaction between less reactive sulfonyl fluorides and amines, broadening the scope of this transformation. acs.org This method is particularly valuable for coupling electronically deficient sulfonyl fluorides or sterically hindered amines. acs.org The functional group tolerance of these reactions is generally high, allowing for the synthesis of highly functionalized sulfonamide architectures without the need for extensive protecting group strategies. nih.gov

Integration into Advanced Medicinal Chemistry Scaffolds (excluding pharmacological activity)

Beyond its role in forming simple sulfonamides, this compound is utilized in the design and synthesis of more sophisticated molecular scaffolds for medicinal chemistry, enabling the exploration of novel chemical space.

The unique reactivity of small-ring sulfonyl fluorides allows for the creation of novel chemical motifs that are not easily accessible through other synthetic routes. Research on analogous four-membered ring systems (azetidine and oxetane (B1205548) sulfonyl fluorides) has revealed an unusual defluorosulfonylation (deFS) reaction pathway. nih.govspringernature.com Under mild thermal activation, these compounds can extrude SO₂ and a fluoride ion to generate a highly reactive carbocation intermediate. springernature.com This intermediate can then be trapped by a variety of nucleophiles, including amines, to yield 3-amino-substituted rings. nih.gov

Applying this logic to this compound suggests it could serve as a precursor to an azepane-3-cation. This intermediate would allow for the formation of carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds at the 3-position of the azepane ring, providing access to a host of novel, three-dimensionally complex scaffolds that go beyond simple sulfonamide derivatives. This dual SuFEx/deFS reactivity makes the compound a powerful tool for generating unprecedented molecular architectures. nih.gov

The field of chemical biology increasingly relies on modular molecules like Proteolysis Targeting Chimeras (PROTACs) to probe biological systems. These bifunctional molecules consist of a warhead that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC.

This compound and its analogs are well-suited for incorporation as linker modules. nih.gov The deFS reaction pathway is particularly attractive for this purpose. By reacting the sulfonyl fluoride with an E3 ligase recruiter, such as a pomalidomide (B1683931) derivative, a new degrader motif is formed where the azepane ring acts as part of the linker. nih.gov The inherent amine within the azepane ring can then be used as an attachment point for the target-binding warhead, completing the PROTAC assembly. The defined, three-dimensional structure of the azepane ring offers a level of conformational rigidity that can be advantageous in linker design compared to more flexible alkyl chains.

The exploration of novel chemical space is essential for identifying new lead compounds in drug discovery. nih.gov Saturated, three-dimensional scaffolds are increasingly sought after to improve the physicochemical properties of drug candidates. The synthesis of novel bicyclic azepanes has been shown to yield potent inhibitors of biological targets, highlighting the value of exploring this area of chemical space. nih.govresearchgate.net

This compound provides a versatile entry point into novel, lead-like chemical space. By using the diversification strategies discussed previously (SuFEx, deFS, and N-functionalization), chemists can systematically modify the azepane scaffold to modulate properties such as solubility, lipophilicity, and metabolic stability. The ability to generate a diverse library of 3D-shaped molecules allows for a more thorough exploration of the structure-activity relationships required to develop a promising lead compound. nih.govnih.gov This approach moves beyond flat, aromatic structures and into the more complex and biologically relevant chemical space occupied by saturated heterocycles. nih.gov

Late-Stage Functionalization of Complex Substrates

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications at the final steps of a synthetic sequence. acs.orgacs.org This approach allows for the rapid generation of analogues of a lead compound without resorting to de novo synthesis, thereby accelerating the exploration of structure-activity relationships. acs.org The sulfonyl fluoride moiety of this compound is ideally suited for LSF, primarily through its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govacs.org

SuFEx represents a set of highly reliable and selective reactions for forming stable sulfur-based linkages under mild, often metal-free conditions. rsc.org Due to their balanced stability and reactivity, sulfonyl fluorides can chemoselectively react with nucleophilic residues on complex substrates, such as the phenolic hydroxyl groups of tyrosine or the primary amines of lysine. nih.govenamine.net This reactivity allows a molecule like this compound to act as a "connector," attaching the azepane ring system to a bioactive core. The azepane motif is a frequently used ring system in small molecule drugs, and its introduction can significantly alter a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. researchgate.net

Detailed research findings have demonstrated the utility of SuFEx-mediated LSF in modifying known drug molecules. For instance, phenolic drugs have been converted to their corresponding arylfluorosulfates, leading to analogues with dramatically improved biological activity. nih.gov In one study, the fluorosulfate (B1228806) derivative of the anticancer drug Combretastatin A4 exhibited a 70-fold increase in potency in a drug-resistant colon cancer cell line. acs.org Similarly, modifying the hormone estrone (B1671321) via SuFEx chemistry transformed it from a breast cancer-promoting agent into a cytotoxic compound. rsc.org These examples underscore the potential of using sulfonyl fluoride reagents like this compound to append new functionality and enhance the therapeutic profile of existing molecular scaffolds.

| Parent Molecule | Functionalization Reaction | Resulting Moiety | Observed Outcome | Reference |

|---|---|---|---|---|

| Fulvestrant | Reaction with a sulfonyl fluoride source | Fluorosulfate | Enhanced activity in down-regulating estrogen receptor expression | acs.orgnih.gov |

| Combretastatin A4 | Reaction with a sulfonyl fluoride source | Fluorosulfate | 70-fold increase in potency in HT-29 cancer cells | acs.orgnih.gov |

| Estrone | Two-step modification including SuFEx | Sulfonate-linked derivatives | Conversion to cytotoxic agents | rsc.org |

Participation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. wikipedia.org This convergence and atom economy make MCRs exceptionally valuable for generating libraries of structurally complex molecules for drug discovery. thieme-connect.com Sulfonyl fluorides and their derivatives, sulfonamides, are known to participate in various MCRs, most notably the Ugi four-component reaction (Ugi-4CR). nih.govrsc.org

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. wikipedia.org The amine or carboxylic acid component can be modified to include a sulfonyl group. For example, a sulfonamide can act as the amine component in a Ugi-type condensation. nih.gov this compound can serve as a precursor to the requisite sulfonamide. By reacting it with a primary amine, the sulfonyl fluoride group is converted to a stable sulfonamide, which can then be used as a key building block in an MCR.

Recent studies have focused on developing novel MCRs that incorporate sulfonyl fluorides directly. One innovative approach developed sulfonyl fluoro isocyanides as a new class of building blocks for the Ugi reaction, enabling the one-step synthesis of diverse sulfonyl fluoro peptides. nih.govresearchgate.net Another strategy reported a five-component reaction that proceeds through a tandem N-sulfonylation/Ugi-4CR sequence, where a sulfonyl chloride is used to generate a sulfonamido-carboxylic acid in situ, which then participates in the subsequent Ugi reaction. rsc.org This highlights a plausible pathway for this compound, where it could first react with an amino acid to form an N-sulfonylated amino acid, which then serves as the acid component in a Ugi-4CR. Such a sequence would rapidly assemble a complex, peptide-like scaffold containing the azepane ring system.

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | Amine (e.g., Benzylamine) | Carboxylic Acid (e.g., N-Sulfonyl Glycine) | Isocyanide (e.g., tert-Butyl isocyanide) | Pseudopeptide with sulfonamide linkage | rsc.org |

| Aldehyde (e.g., Benzaldehyde) | Amine (e.g., Aniline) | Carboxylic Acid (e.g., Benzoic Acid) | Sulfonyl Fluoro Isocyanide | Sulfonyl Fluoro α-Amino Amide | nih.govresearchgate.net |

Theoretical and Computational Studies of Azepane 3 Sulfonyl Fluoride Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure, stability, and reactivity of complex molecules. nih.govacs.org By applying DFT methods, researchers can model reaction pathways and transition states to gain deep mechanistic insights into the chemical transformations of Azepane-3-sulfonyl fluoride (B91410) hydrochloride.

DFT calculations can be used to determine a variety of molecular properties that are key to understanding reactivity. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov For Azepane-3-sulfonyl fluoride hydrochloride, the electron-withdrawing nature of the sulfonyl fluoride group is expected to lower the energy of the LUMO, making the sulfur atom a potent electrophilic site.

Furthermore, DFT enables the calculation of global reactivity descriptors, which provide a quantitative measure of chemical behavior. acs.org These descriptors, derived from the conceptual framework of DFT, help in predicting how the molecule will interact with other reagents. nih.gov

| Calculated Property | Mechanistic Insight Provided |

|---|---|

| HOMO/LUMO Energies | Identifies frontiers of electron donation (HOMO) and acceptance (LUMO), indicating sites for nucleophilic and electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Fukui Functions | Quantifies the reactivity of specific atomic sites for nucleophilic, electrophilic, or radical attack. |

| Transition State (TS) Analysis | Calculates the energy barriers of potential reaction pathways, allowing for the determination of the most favorable mechanism. |

Mechanistic investigations using DFT could, for example, model the reaction of the sulfonyl fluoride moiety with various nucleophiles. The sulfonyl fluoride group is known for its unique balance of stability and reactivity, often participating in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" reactions. nih.gov DFT calculations can elucidate the transition state of the fluoride displacement by a nucleophile, confirming whether the reaction proceeds through a concerted or stepwise mechanism and revealing the influence of the azepane ring on the reaction barrier. mdpi.com

Conformational Analysis of the Azepane Ring and its Derivatives

The seven-membered azepane ring is conformationally flexible, a characteristic that is crucial to the biological activity of its derivatives. lifechemicals.com Unlike the well-defined chair conformation of cyclohexane, azepane and other seven-membered rings can adopt several low-energy conformations, most commonly variations of chair and boat forms, such as the twist-chair. nih.gov The presence of substituents can significantly influence the conformational equilibrium by favoring one form over others. dntb.gov.ua

Computational modeling is a primary tool for exploring the conformational landscape of azepane derivatives. By systematically rotating bonds and calculating the potential energy of the resulting geometries, a map of stable conformers and the energy barriers between them can be generated. Studies have shown that even a single fluorine atom, when installed diastereoselectively on an azepane ring, can bias the ring to adopt one major conformation. rsc.org The bulky and polar sulfonyl fluoride group at the C3 position of the azepane ring would be expected to exert a strong influence on the ring's preferred geometry.

The relative energies of these conformers determine their population at equilibrium. The introduction of the 3-sulfonyl fluoride substituent would likely introduce specific steric and electronic interactions that destabilize certain conformations while stabilizing others.

| Azepane Conformer | General Description | Predicted Influence of 3-SO₂F Substituent |

|---|---|---|

| Chair | A relatively stable, low-energy conformation. | The substituent may prefer an equatorial-like position to minimize steric strain. |

| Twist-Chair | Often the global minimum energy conformation for cycloheptane (B1346806) and its derivatives. nih.gov | Likely to be a highly populated conformer, with the substituent occupying a position that minimizes unfavorable interactions. |

| Boat | Generally a higher-energy conformation. | May be destabilized further by steric clashes involving the substituent. |

| Twist-Boat | An intermediate energy conformation, often a transition state between other forms. | Its energy relative to the chair forms would be critical for the ring's flexibility. |

Understanding the conformational preferences of this compound is essential, as the three-dimensional shape of a molecule dictates how it interacts with biological targets like enzymes or receptors.

Investigation of Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular structure, stability, and reactivity. wikipedia.org These effects are not merely a combination of steric and electronic influences but are specific, directional interactions between orbitals. baranlab.org In this compound, key stereoelectronic interactions would involve the lone pair of electrons on the nitrogen atom, the polar C-N and C-S bonds, and the highly electronegative S-F bond.

A primary stereoelectronic effect to consider is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) or a non-bonding orbital (n) to an adjacent empty anti-bonding orbital (σ*). The efficiency of this interaction is highly dependent on the geometric alignment of the orbitals. wikipedia.org

For the azepane ring, specific stereoelectronic interactions can dictate conformational preferences and influence reactivity:

n(N) → σ(C-C) Interaction:* The lone pair on the nitrogen can donate into the anti-bonding orbitals of adjacent carbon-carbon bonds. The strength of this interaction depends on the conformation and can influence the basicity of the nitrogen and the stability of the ring.

σ(C-H) → σ(C-N) Interaction:* An anti-periplanar alignment of a C-H bond to a C-N bond allows for stabilizing hyperconjugation, affecting bond lengths and vibrational frequencies.

Gauche Effect: The presence of electronegative substituents, such as the sulfonyl fluoride group, can lead to a preference for a gauche conformation over an anti conformation, contrary to what would be predicted by sterics alone. wikipedia.org This is often due to a stabilizing σ(C-H) → σ(C-X) interaction, where X is the electronegative group. In this case, interactions like σ(C-H) → σ(C-S) would be significant.

The reactivity of the sulfonyl fluoride group itself is subject to stereoelectronic control. The approach of a nucleophile to the electrophilic sulfur atom will be directed by the orientation of the surrounding orbitals. The conformation of the azepane ring can therefore influence the accessibility of the LUMO centered on the S-F bond, potentially leading to different reaction rates for different conformers.

Computational Prediction of Reaction Outcomes and Molecular Interactions

Computational chemistry is increasingly used to predict the outcomes of chemical reactions and the nature of intermolecular interactions, particularly in the context of drug discovery. acs.org For this compound, computational methods can forecast how it will bind to a biological target or how it might react under specific synthetic conditions.

Molecular docking is a prominent computational technique used to predict the binding mode and affinity of a small molecule (a ligand) to the active site of a macromolecule, such as a protein. researchgate.net This method involves sampling a vast number of possible orientations of the ligand within the protein's binding site and scoring them based on a force field that estimates the interaction energy. neliti.com Docking studies on azepane derivatives have been used to identify potential inhibitors for various biological targets. nih.govnih.gov

A typical molecular docking simulation for this compound would involve these steps:

Preparation of Structures: Obtaining or building 3D structures of the ligand (Azepane-3-sulfonyl fluoride) and the target protein. This includes adding hydrogen atoms and assigning correct protonation states.

Defining the Binding Site: Identifying the active site or pocket on the protein where the ligand is expected to bind.

Docking Simulation: Using software to place the ligand in the binding site in multiple conformations and orientations.

Scoring and Analysis: Calculating the binding energy for each pose to rank the most likely binding modes. The interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein are then analyzed. neliti.comnih.gov

The results of such simulations can provide hypotheses about the molecule's mechanism of action and guide the design of more potent analogues. For example, a docking study could predict that the sulfonyl fluoride group forms a key hydrogen bond with an amino acid residue, while the protonated amine of the azepane ring forms an ionic interaction with another.

| Interaction Type | Potential Role in Molecular Recognition |

|---|---|

| Hydrogen Bonding | The -SO₂F group and the N-H of the protonated azepane are strong hydrogen bond donors/acceptors. |

| Ionic Interactions | The positively charged ammonium (B1175870) hydrochloride can form strong salt bridges with negatively charged residues (e.g., Asp, Glu). |

| Hydrophobic Interactions | The aliphatic carbon backbone of the azepane ring can interact favorably with nonpolar pockets in a protein. |

| Van der Waals Forces | Contribute to the overall shape complementarity and binding affinity between the molecule and the target. nih.gov |

By computationally predicting these interactions, researchers can prioritize which compounds to synthesize and test, accelerating the process of drug discovery and development.

Advanced Analytical Techniques for Characterization in Research Contexts

Spectroscopic Methodologies (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, X-ray Crystallography)

Spectroscopic techniques are indispensable for the structural elucidation of "Azepane-3-sulfonyl fluoride (B91410) hydrochloride." They provide detailed information about the atomic and molecular structure, connectivity, and the electronic environment of the nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the molecular structure of "Azepane-3-sulfonyl fluoride hydrochloride" in solution. ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in the molecule. Furthermore, ¹⁹F NMR is particularly important for compounds containing fluorine, as it directly probes the environment of the fluorine atom in the sulfonyl fluoride group, with characteristic chemical shifts. For saturated heterocyclic aminosulfonyl fluorides, the chemical shifts are influenced by the ring conformation and the presence of the hydrochloride salt. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of "this compound" and to gain insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound by measuring the mass-to-charge ratio (m/z) with very high precision. Electrospray ionization (ESI) is a common technique for analyzing such polar and salt-like compounds.

X-ray Crystallography offers the definitive, three-dimensional atomic arrangement of "this compound" in the solid state. researchgate.net This technique requires a single crystal of the compound. The resulting crystal structure provides precise information on bond lengths, bond angles, and the conformation of the azepane ring, as well as the ionic interactions between the azepane nitrogen (as an ammonium (B1175870) cation) and the chloride anion. researchgate.net The structure of similar cyclic aminosulfonyl fluorides has been confirmed using this method. researchgate.net

Below is a table with representative spectroscopic data for a closely related cyclic aminosulfonyl fluoride hydrochloride, piperidine-4-sulfonyl fluoride hydrochloride, which serves as a model for "this compound". researchgate.net

Interactive Data Table: Representative Spectroscopic Data for a Cyclic Aminosulfonyl Fluoride Hydrochloride

| Technique | Nucleus/Ion | Solvent | Representative Chemical Shifts (ppm) or m/z |

|---|---|---|---|

| ¹H NMR | ¹H | D₂O | 4.27–4.17 (m, 1H), 3.67 (d, 2H), 3.20 (t, 2H), 2.58 (d, 2H), 2.18–2.21 (m, 2H) |

| ¹³C NMR | ¹³C | D₂O | 55.5 (d), 42.2, 22.7 |

| ¹⁹F NMR | ¹⁹F | D₂O | 41.2 |

| Mass Spec. | [M+H]⁺ | - | Predicted for C₆H₁₃ClFNO₂S: 218.03 |

Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of non-volatile compounds like "this compound". nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly used. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to ensure good peak shape for amine-containing compounds. Detection is typically achieved using an ultraviolet (UV) detector, although sulfonyl fluorides may have a weak chromophore. In such cases, derivatization or the use of other detectors like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be employed. nih.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

The following interactive data table presents typical HPLC conditions that could be used for the purity assessment of "this compound".

Interactive Data Table: Illustrative HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Advanced Methods for Mechanistic Probing and Reaction Monitoring

Understanding the reaction mechanisms involving "this compound" is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

Reaction progress can be monitored in real-time or by analyzing aliquots taken at different time points. In-situ NMR spectroscopy is a powerful tool for reaction monitoring, as it allows for the direct observation of the disappearance of starting materials and the appearance of intermediates and products without the need for sample workup. springernature.com This can provide valuable kinetic data.

For more complex reaction mixtures, LC-MS is often the method of choice for reaction monitoring. It combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, allowing for the identification of multiple components in a reaction mixture.

Mechanistic probing often involves a combination of experimental and computational techniques. Kinetic studies, where the reaction rate is measured as a function of reactant concentrations, can help to determine the rate law and provide insights into the transition state. Isotope labeling studies can be used to track the fate of specific atoms during a reaction.

For sulfonyl fluorides, a key area of mechanistic interest is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.gov Advanced techniques are used to understand the activation of the highly stable S-F bond. nih.gov For instance, the role of catalysts, such as Lewis bases or bifluoride salts, in facilitating the nucleophilic substitution at the sulfur center can be investigated through a combination of kinetic experiments and computational modeling. nih.gov These studies help to elucidate the nature of the intermediates and transition states involved in the reaction pathway.

Future Directions and Emerging Research Avenues

Development of Innovative Synthetic Methodologies for Accessing Azepane-3-sulfonyl Fluoride (B91410) Analogues

The synthesis of sulfonyl fluorides has evolved significantly, moving beyond traditional methods to more sophisticated and versatile strategies. A plethora of methods for accessing arylsulfonyl fluorides now exists, utilizing a diverse range of starting materials. mdpi.com These methodologies, which include catalyst-free conditions, offer a roadmap for the development of innovative synthetic routes to azepane-3-sulfonyl fluoride analogues. mdpi.com

Future synthetic endeavors will likely focus on late-stage functionalization, allowing for the introduction of the azepane-3-sulfonyl fluoride motif into complex molecules at a late point in the synthetic sequence. This approach is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies. Key starting materials for such syntheses could include sulfonamides, thiols, and disulfides. mdpi.com For instance, a direct conversion of sulfonamides to sulfonyl fluorides has been reported, which could be adapted for azepane derivatives. mdpi.com

Moreover, the development of one-pot, multi-component reactions will be a significant area of focus. Such reactions, which allow for the construction of complex molecules from simple precursors in a single operation, offer considerable advantages in terms of efficiency and sustainability. The multi-component fluorosulfurylation of arynes serves as an inspiration for the potential development of analogous reactions for the synthesis of heterocyclic sulfonyl fluorides.

Table 1: Potential Starting Materials for Azepane-3-sulfonyl Fluoride Analogue Synthesis

| Starting Material Class | Potential Synthetic Transformation | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Sulfonamides | Direct conversion to sulfonyl fluorides | Pyrylium tetrafluoroborate, MgCl₂, KF | mdpi.com |

| Thiols/Disulfides | Oxidation followed by fluorination | NaOCl, KHF₂ | mdpi.com |

| Sulfonyl Hydrazides | Fluorination | Selectfluor | mdpi.com |

| Aryl Halides | Palladium-catalyzed sulfonylfluorination | DABSO, Pd catalyst, NFSI | researchgate.net |

| Grignard Reagents | Reaction with SO₂F₂ | SO₂F₂ | researchgate.net |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The sulfonyl fluoride group is renowned for its unique blend of stability and "tunable" reactivity. While often considered relatively inert, it can be activated under specific conditions to participate in a variety of transformations. springernature.com A key area of future research will be to uncover and harness novel reactivity modes of azepane-3-sulfonyl fluoride and its derivatives, moving beyond its established role in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.

One exciting avenue is the exploration of defluorosulfonylation reactions. This unusual pathway, observed in oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides, involves the generation of a carbocation intermediate upon loss of SO₂ and fluoride. springernature.comnih.gov Investigating whether azepane-3-sulfonyl fluoride can undergo similar transformations under thermal or catalytic conditions could open up new synthetic possibilities for the introduction of the azepane scaffold.

Furthermore, the potential for the C-S bond of the sulfonyl fluoride to act as a cross-coupling handle is an area ripe for exploration. Recent work has demonstrated that aryl sulfonyl fluorides can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds. researchgate.net Adapting these conditions for azepane-3-sulfonyl fluoride could provide a novel method for the synthesis of functionalized azepane derivatives.

Mechanistic studies, combining experimental and computational approaches, will be crucial in elucidating the factors that govern these novel reactivity modes. Understanding the influence of ring strain, electronic effects, and catalyst-substrate interactions will be key to unlocking the full synthetic potential of this compound class.

Expansion into Emerging Areas of Chemical Biology and Material Science (excluding drug efficacy)

The unique reactivity of the sulfonyl fluoride moiety makes it an invaluable tool in chemical biology. Sulfonyl fluorides can act as covalent probes, targeting a range of amino acid residues in proteins, including tyrosine, lysine, histidine, serine, and threonine. nih.gov This context-specific reactivity allows for the development of chemical tools to study protein function and validate new therapeutic targets. Azepane-3-sulfonyl fluoride hydrochloride, with its distinct three-dimensional scaffold, could be used to develop novel chemical probes with unique selectivity profiles for specific protein targets. For example, sulfonyl fluoride-containing ligands have been developed to covalently engage a histidine residue in the sensor loop of cereblon. rsc.orgnih.gov

In the realm of material science, sulfonyl fluorides are finding applications in polymerization and as building blocks for functional materials. researchgate.netresearchgate.net The incorporation of the azepane-3-sulfonyl fluoride motif into polymers could impart unique properties, such as altered solubility, thermal stability, or biocompatibility. Furthermore, the potential for 18F-labeling of sulfonyl fluorides opens up possibilities for the development of novel PET (Positron Emission Tomography) imaging agents. researchgate.net An 18F-labeled azepane-3-sulfonyl fluoride could serve as a scaffold for the development of new diagnostic tools.

Implementation in Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. researchgate.netmdpi.combohrium.com Future research will undoubtedly focus on adapting the synthesis of azepane-3-sulfonyl fluoride and its analogues to automated flow platforms. This will enable the rapid and efficient production of these compounds, facilitating their use in high-throughput screening and other applications. researchgate.net

Automated flow synthesis can be particularly beneficial for multi-step reaction sequences, minimizing the need for manual intervention and purification of intermediates. researchgate.netbohrium.com The development of a flow-based synthesis of azepane-3-sulfonyl fluoride would not only streamline its production but also open the door to the automated synthesis of a library of analogues with diverse functional groups. This would be achieved by integrating sequential reaction steps within a single, continuous process. For instance, an automated platform could be designed to perform a key bond-forming reaction followed by the introduction of the sulfonyl fluoride moiety in a subsequent step.

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The vast and complex landscape of chemical reactions presents a significant challenge for traditional, intuition-driven approaches to reaction discovery and optimization. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. acs.org ML algorithms, particularly random forest models, have been successfully employed to predict the outcomes of chemical reactions and identify optimal reaction conditions. ucla.edu For example, machine learning has been used to navigate the intricate reaction space of deoxyfluorination with sulfonyl fluorides, enabling the accurate prediction of high-yielding conditions for new substrates. ucla.eduprinceton.eduacs.org

In the context of azepane-3-sulfonyl fluoride, AI and ML can be leveraged in several ways. Firstly, predictive models can be trained on existing reaction data to identify the most promising synthetic routes and reaction conditions for accessing novel analogues. This data-driven approach can significantly reduce the experimental effort required to develop new synthetic methods. Secondly, AI can be used to discover entirely new reactions and reactivity modes for sulfonyl fluorides. By analyzing vast datasets of chemical transformations, ML models can identify subtle patterns and relationships that may not be apparent to human chemists, leading to the discovery of unprecedented transformations. acs.org The integration of AI with automated synthesis platforms will create a closed-loop system for reaction discovery and optimization, where the AI proposes new reactions, the automated platform performs the experiments, and the results are fed back to the AI to refine its models. chimia.ch

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| PyFluor |

| Perfluorobutanesulfonyl fluoride (PBSF) |

| Benzene-1,3-disulfonyl fluoride (BDSF) |

| Benzene-1,3,5-trisulfonyl fluoride (BTSF) |

| Trimethylsilyl (B98337) azide (B81097) (TMSN₃) |

| Perphenazine azide |

| Ospemifene |

| EM12-SF |

| EM364-SF |

| CPD-2743 |

| CPD-362 |

| CPD-315 |

| Iberdomide |

| Thalidomide |

| Lenalidomide |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing azepane-3-sulfonyl fluoride hydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions using catalysts like palladium for sulfonylation and fluorination steps. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity (>98%) using HPLC with UV detection at 254 nm. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group. Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Use nitrile gloves (tested for chemical resistance) and tightly sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. For spills, absorb with diatomite and dispose as hazardous waste. Refer to OSHA HCS guidelines for PAC-1 (2.1 mg/m³) exposure limits .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine /-NMR to confirm the azepane ring structure and sulfonyl fluoride group. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity analysis via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures batch consistency .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition?

- Methodological Answer : The sulfonyl fluoride acts as a covalent inhibitor, targeting serine hydrolases. Use kinetic assays (e.g., fluorometric substrate turnover) to measure IC. Compare inhibition rates with control compounds lacking the fluorophenyl group to assess selectivity. Structural analogs with 3,4-difluorophenyl substituents show enhanced lipophilicity, improving membrane permeability .

Q. How can structure-activity relationship (SAR) studies be designed for azepane derivatives?

- Methodological Answer : Systematically modify substituents on the azepane ring (e.g., chloro, fluoro, methyl groups) and evaluate changes in binding affinity via surface plasmon resonance (SPR). Use molecular docking (AutoDock Vina) to predict interactions with target enzymes. Corrogate SAR data with logP measurements to optimize bioavailability .

Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

- Methodological Answer : Perform interspecies extrapolation using allometric scaling (e.g., mg/m body surface area). Validate in vitro hepatotoxicity (via HepG2 assays) against in vivo rodent studies. Reference class-based toxicological profiles (e.g., organosulfur compounds) to contextualize discrepancies, as recommended by ATSDR guidelines .

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use phosphate buffers (pH 2–9) to simulate gastrointestinal conditions. Degradation products (e.g., hydrolyzed sulfonic acid) are identified via LC-MS/MS. Store lyophilized samples at -20°C to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.